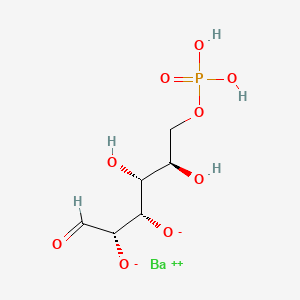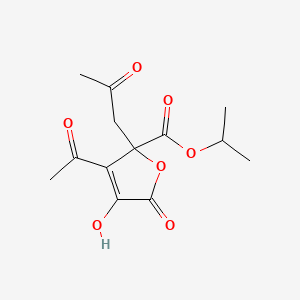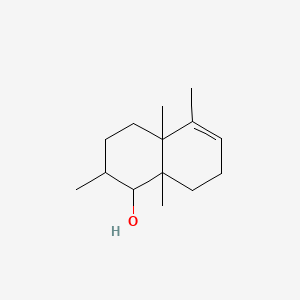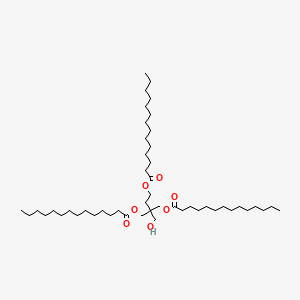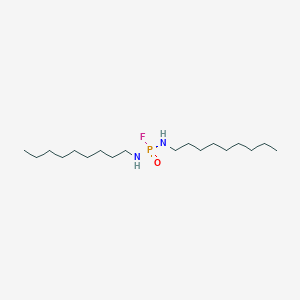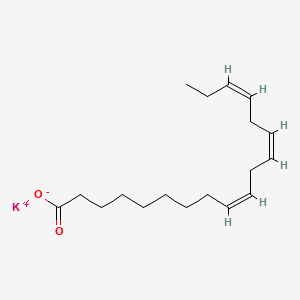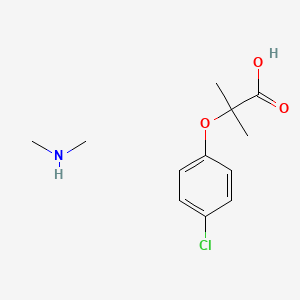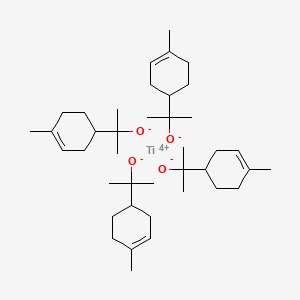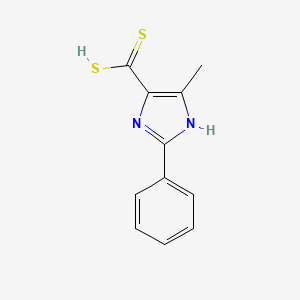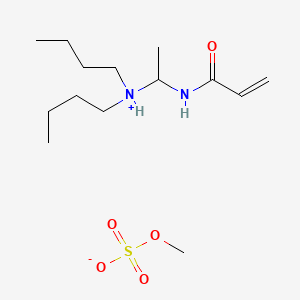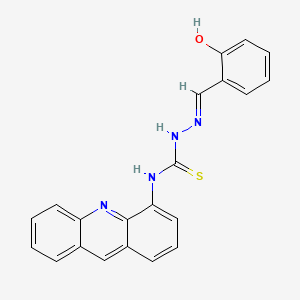
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone est un composé chimique connu pour ses diverses applications dans la recherche scientifique. C'est un dérivé de la thiosemicarbazone, qui est synthétisée par la réaction de la thiosemicarbazide avec des aldéhydes et des cétones . Ce composé a attiré l'attention en raison de ses activités biologiques potentielles et de ses propriétés pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone implique généralement la réaction de condensation entre le 2-hydroxybenzaldéhyde et la 4-acridinylthiosemicarbazide. La réaction est généralement effectuée dans une solution d'éthanol sous reflux . Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale implique une synthèse à grande échelle utilisant des réactions de condensation similaires. Le processus peut être optimisé pour des rendements et une pureté plus élevés grâce à des conditions réactionnelles contrôlées et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits du composé.
Applications de la recherche scientifique
La N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de la N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone implique son interaction avec des cibles moléculaires et des voies. Elle agit en se liant à des protéines et des enzymes spécifiques, en inhibant leur activité et en induisant la mort cellulaire dans les cellules cancéreuses . La capacité du composé à chélater les ions métalliques joue également un rôle crucial dans ses activités biologiques.
Applications De Recherche Scientifique
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxybenzaldéhyde thiosemicarbazone : Un composé similaire avec des activités biologiques comparables.
4-Acridinylthiosemicarbazone : Un autre dérivé avec des propriétés pharmacologiques distinctes.
Unicité
La N-(4-acridinyl)-2-hydroxybenzaldéhyde thiosemicarbazone se distingue par ses caractéristiques structurelles combinées de la fois du 2-hydroxybenzaldéhyde et de la 4-acridinylthiosemicarbazone, qui contribuent à ses activités biologiques améliorées et à ses applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
6623-78-5 |
|---|---|
Formule moléculaire |
C21H16N4OS |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |
Clé InChI |
JPBICJSUJBVKIM-LPYMAVHISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


